Cas no 13648-01-6 (1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol)

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol structure
13648-01-6 structure
Product Name:1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
CAS-nummer:13648-01-6
MF:C21H29NO2
MW:327.460466146469
CID:1246926
PubChem ID:11954115
Update Time:2025-04-20

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
    • 17-methyl-androst-4-eno[2,3-d]isoxazol-17β-ol
    • UNII-N3747FPO44
    • N3747FPO44
    • 17-Methylandrosta-2,4-dieno[2,3-d]isoxazol-17beta-ol
    • 1H-CYCLOPENTA(7,8)PHENANTHRO(3,2-D)ISOXAZOL-1.BETA.-OL, 2,3,3A.ALPHA.,3B.BETA.,4,5,10,10A,10B.ALPHA.,11,12,12A-DODECAHYDRO-1,10A.BETA.,12A.BETA.-TRIMETHYL-
    • 17-METHYL-ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17-OL, (17.BETA.)-
    • CHEBI:79695
    • 13648-01-6
    • ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17.BETA.-OL, 17-METHYL-
    • NSC 43192
    • Q27148825
    • ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17-OL, 17-METHYL-, (17.BETA.)-
    • 17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
    • (17beta)-17-methyl-androsta-2,4-dieno(2,3-D)isoxazol-17-ol
    • 1H-CYCLOPENTA(7,8)PHENANTHRO(3,2-D)ISOXAZOL-1-OL, 2,3,3A,3B,4,5,10,10A,10B,11,12,12A-DODECAHYDRO-1,10A,12A-TRIMETHYL-
    • (1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
    • NSC-43192
    • Inchi: 1S/C21H29NO2/c1-19-11-13-12-22-24-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h10,12,15-17,23H,4-9,11H2,1-3H3/t15-,16+,17+,19+,20+,21+/m1/s1
    • InChI-sleutel: NYIRPOUXYQWAQW-OBQKJFGGSA-N
    • LACHT: O[C@@]1(C)CC[C@H]2[C@@H]3CCC4=CC5=C(C=NO5)C[C@]4(C)[C@H]3CC[C@@]21C

Berekende eigenschappen

  • Exacte massa: 327.21997
  • Monoisotopische massa: 327.219829168g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 0
  • Complexiteit: 588
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 46.3Ų

Experimentele eigenschappen

  • PSA: 46.26
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd